4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
The compound “4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyridazinone core, which is a type of heterocyclic compound containing nitrogen atoms . This core is substituted with a methyl group, a phenethyl group, and an o-tolyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyridazinone core suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the pyrazolo[3,4-d]pyridazinone core might undergo reactions at the nitrogen atoms or at the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazolo[3,4-d]pyridazinone core might confer certain electronic properties .Scientific Research Applications
Chemical Synthesis and Modification
A study by Eljazi I. Al-Afaleq and S. Abubshait (2001) highlights the formation of novel pyrazole-o-aminonitriles, which serve as precursors for the synthesis of pyrazolo[3,4-d]pyrimidines and other related compounds, demonstrating the importance of this chemical structure in synthetic chemistry applications (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
Antioxidant, Antitumor, and Antimicrobial Activities
Research conducted by M. El‐Borai et al. (2013) examined the chemical behavior of related pyrazolopyridine derivatives, identifying significant antioxidant, antitumor, and antimicrobial activities. This suggests the potential biomedical applications of 4-methyl-6-phenethyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one and its derivatives in treating various diseases and conditions (M. El‐Borai et al., 2013).
Sugar-Furan Photooxygenation
The study by F. Cermola and M. Iesce (2006) utilized a related chemical structure in the methylene blue-sensitized photooxygenation of sugar-furans, leading to the synthesis of novel C-nucleosides and functionalized exo-glycals. This indicates a unique application in the field of nucleoside synthesis and functional sugar chemistry (F. Cermola & M. Iesce, 2006).
Antimicrobial Activity of Heterocyclic Compounds
A 2013 study by M. E. Azab, M. Youssef, and E. A. El-Bordany investigated the synthesis of new heterocyclic compounds containing the sulfonamido moiety, demonstrating significant antibacterial activity. This highlights the relevance of pyridazine derivatives in the development of new antibacterial agents (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Molecular Docking and Screening
E. M. Flefel et al. (2018) conducted a study involving the synthesis of pyridine and fused pyridine derivatives, including pyridazinones, for molecular docking and in vitro screening. This research explores the compound's potential in drug discovery and development (E. M. Flefel et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-1-(2-methylphenyl)-6-(2-phenylethyl)pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-15-8-6-7-11-19(15)25-20-18(14-22-25)16(2)23-24(21(20)26)13-12-17-9-4-3-5-10-17/h3-11,14H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGZVIZGFLNEGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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